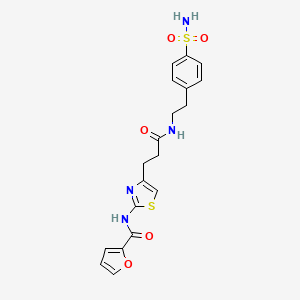

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

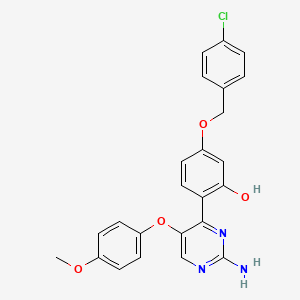

The synthesis of similar compounds has been reported in the literature . For instance, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . The structure configuration of newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .

Molecular Structure Analysis

The thiazole ring, which is a part of the molecule, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The compounds were tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action and compared with reference drugs in albino rats . Compound 4- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl)-N- ( (3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was the most active compound than the reference drug at a dose of 50 mg/kg p.o .

Aplicaciones Científicas De Investigación

Organic Synthesis

As an organic building block, it’s used in the synthesis of complex molecules like glyburide, which is a medication used to treat type 2 diabetes .

Disease Management

Thiazole derivatives have been identified for their potential in managing diseases such as diabetes, inflammation, and various types of cancer .

Antiviral Research

These compounds are being explored for their potential as antiviral agents, including against diseases such as COVID-19 .

Enzyme Activity Modulation

Thiazole-based compounds can modulate the activity of many enzymes involved in metabolism, demonstrating significant pharmacological potential .

Antimicrobial and Antioxidant Activities

They have shown antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, which are valuable traits for developing new medications .

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the available resources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Propiedades

IUPAC Name |

N-[4-[3-oxo-3-[2-(4-sulfamoylphenyl)ethylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c20-30(26,27)15-6-3-13(4-7-15)9-10-21-17(24)8-5-14-12-29-19(22-14)23-18(25)16-2-1-11-28-16/h1-4,6-7,11-12H,5,8-10H2,(H,21,24)(H2,20,26,27)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRJVCRCGJKJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)